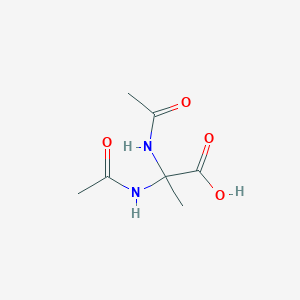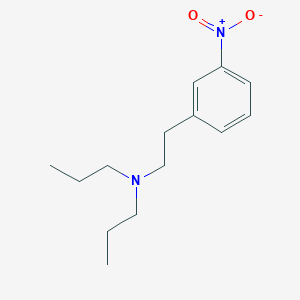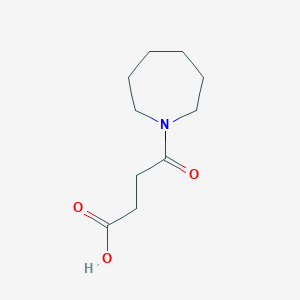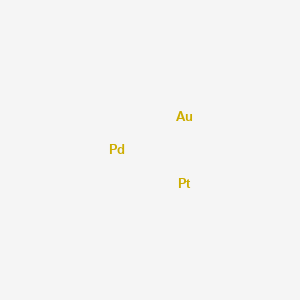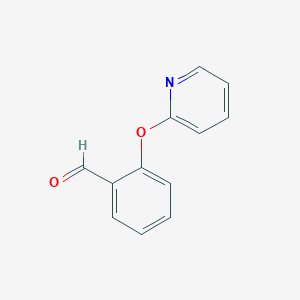
2-(吡啶-2-氧基)苯甲醛
描述
2-(Pyridin-2-yloxy)benzaldehyde is a compound that can be derived from pyridinecarboxaldehyde. It is a molecule of interest due to its potential applications in various chemical reactions and as an intermediate in the synthesis of other compounds. The papers provided discuss various related compounds and their synthesis, properties, and applications, which can give insights into the behavior and utility of 2-(Pyridin-2-yloxy)benzaldehyde.
Synthesis Analysis
The synthesis of related compounds often involves catalytic processes or the use of reagents that can introduce functional groups to the aldehyde. For instance, the direct asymmetric benzoyloxylation of aldehydes catalyzed by (S)-2-(triarylmethyl)pyrrolidines provides a method for preparing optically active alpha-benzoyloxyaldehydes . Similarly, the synthesis of 4-[2-(methyl pyridin-2-yl-amino)-ethoxy]-benzaldehyde involves a reaction with 4-fluorobenzaldehyde and 4-hydroxybenzaldehyde, using acetonitrile as a solvent and KOH as a deacidifying agent . These methods could potentially be adapted for the synthesis of 2-(Pyridin-2-yloxy)benzaldehyde.
Molecular Structure Analysis
The molecular structure of compounds related to 2-(Pyridin-2-yloxy)benzaldehyde can be determined using various spectroscopic techniques. For example, the structure of a derivative from 2-pyridinecarboxaldehyde was determined by FT-IR and NMR techniques and confirmed by single-crystal X-ray diffraction . Computational methods such as ab initio Hartree-Fock and density functional theory calculations are also used to optimize molecular structures and predict vibrational frequencies . These techniques could be applied to analyze the molecular structure of 2-(Pyridin-2-yloxy)benzaldehyde.
Chemical Reactions Analysis
The reactivity of aldehydes with various reagents leads to the formation of different products. For instance, the reaction of 2-(pyrrol-1-yl)benzaldehydes with aryl amines under heating conditions leads to the formation of 9-arylamino-9H-pyrrolo[1,2-a]indoles or (Z)-9-arylimino-9H-pyrrolo[1,2-a]indoles depending on the presence of oxygen . The carbodesilylation of 2-(trimethylsilyl)pyridines with benzaldehyde suggests an "ylide mechanism" . These reactions demonstrate the versatility of aldehydes in chemical synthesis, which could be relevant for 2-(Pyridin-2-yloxy)benzaldehyde.
Physical and Chemical Properties Analysis
The physical and chemical properties of aldehydes and their derivatives are crucial for their application in various fields. The polymer-supported pyridine-bis(oxazoline) catalyzes the addition of trimethylsilyl cyanide to benzaldehyde, showing the potential for catalysis in organic synthesis . Theoretical studies provide insights into the dynamic properties of these compounds, which are important for their potential use in molecular machines and electronic devices . Understanding these properties is essential for the practical application of 2-(Pyridin-2-yloxy)benzaldehyde.
科学研究应用
Synthesis of Substituted Benzaldehydes
- Scientific Field : Organic Chemistry .
- Application Summary : This compound is used in the synthesis of functionalized (benz)aldehydes via a two-step, one-pot procedure . The method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with (strong nucleophilic) organometallic reagents .
- Methods of Application : The procedure involves the use of Weinreb amide in toluene at 0°C, with DIBAL-H added dropwise over 5 minutes. A pre-oxidized catalyst is added as a 10 mg/mL solution, and the organolithium reagent is added over 10 minutes by means of a syringe pump .
- Results or Outcomes : This methodology facilitates the effective synthesis of a 11C radiolabeled aldehyde .
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives
- Scientific Field : Medicinal Chemistry .
- Application Summary : 2-(Pyridin-2-yloxy)benzaldehyde is used in the design and synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives . These derivatives are evaluated for their biological activities against immortalized rat hepatic stellate cells (HSC-T6) .
- Methods of Application : The specific methods of synthesis are not detailed in the source .
- Results or Outcomes : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Two compounds, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q), showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
Enzymatic Production of Benzaldehyde
- Scientific Field : Biochemistry .
- Application Summary : 2-(Pyridin-2-yloxy)benzaldehyde is used in the enzymatic production of benzaldehyde from L-phenylalanine .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
安全和危害
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H319 (causes serious eye irritation) and H317 (may cause an allergic skin reaction) . Precautionary statements include P305+P351+P338 (if in eyes, rinse cautiously with water for several minutes) and P280 (wear protective gloves/protective clothing/eye protection/face protection) .
属性
IUPAC Name |
2-pyridin-2-yloxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-9-10-5-1-2-6-11(10)15-12-7-3-4-8-13-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKZHTQRJYCZTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20597785 | |
| Record name | 2-[(Pyridin-2-yl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20597785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-2-yloxy)benzaldehyde | |
CAS RN |
141580-71-4 | |
| Record name | 2-[(Pyridin-2-yl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20597785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

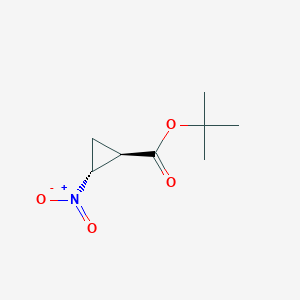
![N-[2-(1H-indol-3-yl)ethyl]tetracosanamide](/img/structure/B135110.png)
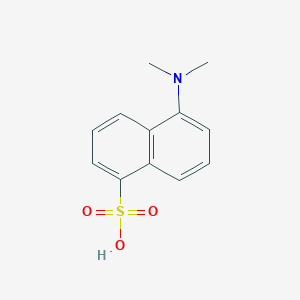
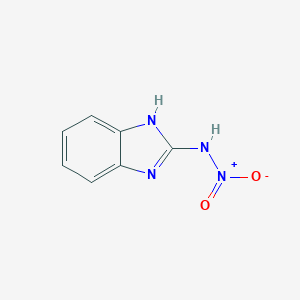
![5-(1,1-Dimethyloctyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol](/img/structure/B135121.png)
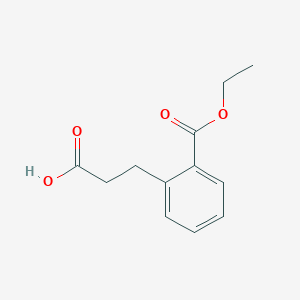
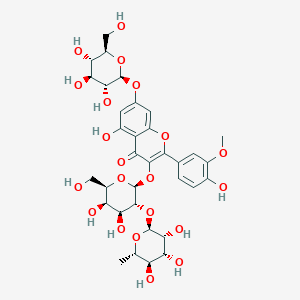
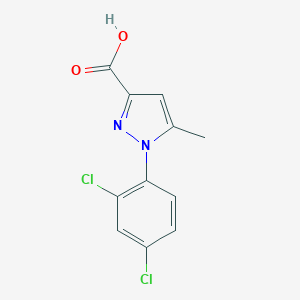
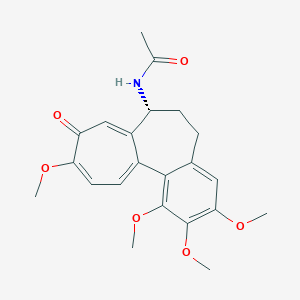
![6,8-Dimethylbenz[a]anthracene](/img/structure/B135134.png)
